![molecular formula C15H13ClN2S B13860159 3-Chloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13860159.png)
3-Chloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the preparation of intermediate compounds followed by their conversion to the desired product. These methods may utilize techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
3-Chloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an inhibitor of specific enzymes and as a drug candidate for various diseases.
Industry: It is used in the development of materials with specific properties, such as fluorescence and electroluminescence
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 2-Aminobenzothiazole
- 6-Chlorobenzothiazole
- 2-Methylbenzothiazole
Uniqueness
3-Chloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13ClN2S |
---|---|
Molecular Weight |
288.8 g/mol |
IUPAC Name |
3-chloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline |
InChI |
InChI=1S/C15H13ClN2S/c1-9-2-5-14-13(6-9)18-15(19-14)7-10-3-4-11(17)8-12(10)16/h2-6,8H,7,17H2,1H3 |
InChI Key |
JTDDVXAQAZBNQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)CC3=C(C=C(C=C3)N)Cl |
Origin of Product |
United States |
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